Product packaging for Hypoiodous acid(Cat. No.:CAS No. 14332-21-9)

Hypoiodous acid

Cat. No.: B078865
CAS No.: 14332-21-9
M. Wt: 143.912 g/mol
InChI Key: GEOVEUCEIQCBKH-UHFFFAOYSA-N
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Description

Hypoiodous acid (HOI) is a pivotal, yet often unstable, intermediate in the biochemical pathways of iodine and a potent member of the hypohalous acid family. Its primary research value lies in its significant antimicrobial activity, functioning as a powerful oxidizing agent generated in vivo by peroxidase enzymes, such as myeloperoxidase, in the presence of iodide and hydrogen peroxide. This mechanism is a crucial component of the innate immune system's defense against pathogens. Researchers utilize this compound to study its role in host-pathogen interactions, its efficacy in neutralizing bacteria, viruses, and fungi, and its specific oxidative damage to microbial proteins and DNA. Beyond immunology, HOI is a critical reagent in exploring redox signaling and oxidative stress in various biological systems. Its high reactivity also makes it a valuable compound in organic synthesis for developing novel iodination reactions and studying the oxidation of thiols and other biological molecules. This product is offered to support fundamental biochemical and immunological research, providing scientists with a key tool to unravel complex oxidative processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HIO B078865 Hypoiodous acid CAS No. 14332-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14332-21-9

Molecular Formula

HIO

Molecular Weight

143.912 g/mol

IUPAC Name

hypoiodous acid

InChI

InChI=1S/HIO/c1-2/h2H

InChI Key

GEOVEUCEIQCBKH-UHFFFAOYSA-N

SMILES

OI

Canonical SMILES

OI

Other CAS No.

14696-98-1
14332-21-9

Related CAS

22468-64-0 (hydrochloride salt)

Synonyms

HOI
hypoiodite
hypoiodite ion
hypoiodous acid
hypoiodous acid, 131I-labeled
hypoiodous acid, potassium salt
hypoiodous acid, sodium salt

Origin of Product

United States

Significance and Context in Contemporary Chemical Disciplines

Hypoiodous acid is a pivotal intermediate in a variety of chemical systems. In atmospheric chemistry, it is recognized as a key species in the formation of new marine aerosol particles, which have implications for climate dynamics. e3s-conferences.org Research has shown that this compound, emitted from the oceans as a result of ozone reacting with iodide, contributes to the nucleation processes that form these particles. karsa.fi In environmental chemistry and water treatment, HIO is instrumental in the oxidative treatment of water. vedantu.comresearchgate.net It plays a role in the disinfection of drinking water and can be used to remove chloramines from swimming pool water, thereby reducing eye irritation. vedantu.combyjus.com

The reactivity of this compound also makes it a valuable tool in chemical synthesis. It serves as an intermediate for producing various iodine-containing compounds and is used as a mild oxidizing agent that can selectively oxidize certain functional groups in organic molecules. testbook.com Its strong oxidizing properties have also led to its exploration as a potential component in rocket fuels. testbook.com Furthermore, this compound is involved in biological systems as an active oxidizing agent generated by lactoperoxidase as part of the mammalian innate immune system. wikipedia.org

Historical Trajectories of Hypoiodous Acid Elucidation and Investigation

The study of hypoiodous acid is intertwined with the broader investigation of halogen oxoacids. While hypochlorous acid was discovered in 1834, the characterization of this compound has been a more gradual process due to its instability. wikipedia.org Early research focused on the hydrolysis of iodine in aqueous solutions, where this compound exists in equilibrium with other iodine species. The reaction of iodine with water or bases was identified as a method for its formation. vedantu.com

A significant advancement in its study came with the development of in situ generation methods, which are necessary due to its rapid decomposition. wikipedia.orgacs.org One common laboratory synthesis involves the reaction of iodine with a cold, dilute solution of sodium hydroxide (B78521) to form sodium hypoiodite (B1233010), which then hydrolyzes to this compound. vedantu.combyjus.com Another established method is the treatment of an aqueous solution of iodine with mercuric or silver salts. vedantu.comwikipedia.org Throughout the 20th and into the 21st century, research has been driven by its importance in various fields, including nuclear safety, where understanding the behavior of radioactive iodine species is critical. acs.orgisnatt.org Kinetic studies have been crucial in elucidating its complex reaction pathways, particularly its disproportionation. acs.orgpsu.edursc.orgnih.gov

Intrinsic Challenges in Hypoiodous Acid Research and Characterization

Transient Nature and Low Concentration Regimes

5 HIO → HIO₃ + 2 I₂ + 2 H₂O wikipedia.org

This instability means that this compound must often be generated in situ for experimental use, as it cannot be easily isolated or stored. acs.org Research is typically conducted at low concentrations where its formation and subsequent reactions can be controlled and monitored. The kinetics of its disproportionation are complex and can be catalyzed by various buffers, such as phosphate (B84403) and borate (B1201080). researchgate.netacs.orgrsc.org The half-life of this compound can range from minutes to hours depending on the specific conditions of the aqueous environment. researchgate.net

Analytical Limitations in Direct Species Detection

The direct detection and quantification of this compound are challenging due to its transient nature and its existence in a complex equilibrium with other iodine species in aqueous solutions. researchgate.net Several analytical techniques have been employed, each with its own advantages and limitations.

Spectrophotometric methods, such as UV-Vis spectroscopy, are commonly used to monitor iodine species. This compound exhibits an absorption peak around 260 nm, which can be used for its detection, though this can be complicated by the presence of other absorbing species like the triiodide ion (I₃⁻) at ~350 nm.

Electrochemical methods, including the use of specialized iodide-selective electrodes, have also been developed. nih.gov These electrodes can respond to this compound concentrations, providing a means to monitor its levels in real-time, such as in oscillating chemical reactions like the Briggs-Rauscher reaction. nih.gov

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS), offer a way to separate and quantify different iodine species. researchgate.net Ion-pair chromatography can be particularly effective for separating species like this compound, iodide, and molecular iodine. Gas chromatography-mass spectrometry (GC-MS) has also been used to detect this compound in the gas phase. aip.org

Despite these methods, the rapid interconversion between different iodine species and the low concentrations at which this compound often exists make precise and unambiguous quantification a persistent analytical challenge. researchgate.netshimadzu.com

PropertyValueSource
Chemical Formula HIO byjus.comtestbook.com
Molar Mass 143.911 g·mol−1 wikipedia.org
Appearance Greenish-yellow solution vedantu.combyjus.comtestbook.com
pKa ~10.5 - 11 vedantu.comwikipedia.org
Solubility in water Soluble vedantu.combyjus.com

Chemical Synthesis Pathways and Conditions

Reactions of Elemental Iodine with Alkaline Hydroxide (B78521) Solutions

A traditional method for generating this compound involves the reaction of elemental iodine (I₂) with a cold, dilute solution of an alkali hydroxide, such as sodium hydroxide (NaOH). collegedunia.comvedantu.combyjus.com This process occurs in two main steps. Initially, iodine disproportionates in the alkaline medium to form a hypoiodite (B1233010) salt (e.g., sodium hypoiodite, NaIO) and an iodide salt (e.g., sodium iodide, NaI). byjus.com The hypoiodite salt then undergoes hydrolysis to yield this compound. vedantu.combyjus.com

I₂ + 2NaOH → NaIO + NaI + H₂O byjus.com

NaIO + H₂O ⇌ HOI + NaOH byjus.com

Key to this method is the careful control of reaction conditions. The use of cold and dilute hydroxide solutions is crucial because hypoiodite is unstable and readily disproportionates, especially under alkaline conditions (pH > 8) or upon heating, into iodide (I⁻) and iodate (B108269) (IO₃⁻).

Table 1: Reaction Conditions for this compound Generation from Iodine and Alkaline Hydroxide

ParameterConditionRationale
Temperature Cold (e.g., 0–5°C)To slow the rate of disproportionation of the hypoiodite intermediate.
Concentration Dilute NaOH solutionTo control the reaction rate and minimize side reactions.
pH Neutral to acidic (for HOI stability)This compound is most stable at a pH between 5 and 7.

Mercury(II) Oxide-Mediated Hydrolysis of Iodine

An older, classical method for synthesizing this compound involves the reaction of elemental iodine with an aqueous suspension of mercury(II) oxide (HgO). collegedunia.comwikipedia.org

The reaction is represented by the equation: 2I₂ + HgO + H₂O → 2HOI + HgI₂

In this reaction, mercury(II) oxide facilitates the hydrolysis of iodine. The formation of the insoluble precipitate, mercury(II) iodide (HgI₂), helps to drive the reaction forward. However, due to the significant toxicity and environmental hazards associated with mercury compounds, this method is now largely of historical interest and is seldom used in modern laboratory settings.

Oxidation of Iodomethane (B122720) by Dioxirane Species

A more contemporary approach involves the oxidation of an organic iodide, such as iodomethane (CH₃I), using a powerful oxidizing agent like dimethyldioxirane (B1199080) (DMDO). acs.org This method allows for the generation of this compound in a neutral solution without the presence of iodide anions, which can interfere with subsequent reactions. acs.org

The process involves the oxidation of iodomethane to the highly unstable iodosomethane, which then decomposes to yield this compound. acs.org

Reaction Scheme:

CH₃I + (CH₃)₂CO₂ (DMDO) → [CH₃IO] (Iodosomethane) + (CH₃)₂CO (Acetone)

[CH₃IO] → HOI + other products

This technique is particularly valuable for synthetic applications where the generated HOI is immediately trapped in situ by a substrate, such as an alkene, to form iodohydrins. acs.org The reaction demonstrates the anti-stereospecific nature of the iodohydroxylation. acs.org

In Situ Oxidation of Iodide Precursors

The in situ generation of this compound from stable iodide precursors is the most common and practical strategy for its use in organic synthesis and other applications. This approach involves the oxidation of an iodide salt, such as sodium iodide (NaI), potassium iodide (KI), or ammonium (B1175870) iodide (NH₄I), using a suitable oxidizing agent. rsc.org This method avoids the issues associated with the instability of pre-formed HOI.

Several oxidizing systems are employed for this purpose:

Oxone®: A potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is a widely used oxidant. It efficiently oxidizes iodide ions to generate HOI in situ. rsc.org This system is effective for various transformations, including the synthesis of α-iodoenones from propargylic alcohols and the regioselective oxy-iodination of dienes.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst or under specific pH conditions, hydrogen peroxide can oxidize iodide to form this compound. This method is considered environmentally benign.

Sodium Hypochlorite (B82951) (NaOCl): The reaction between sodium hypochlorite and an iodide salt like sodium iodide provides a pH-tunable method for generating HOI. researchgate.net This allows for the optimization of pH to suppress the formation of byproducts in sensitive reactions, such as the synthesis of the Crixivan® intermediate. researchgate.net

Table 2: Common Systems for In Situ Generation of this compound

Iodide PrecursorOxidizing AgentTypical Application
Sodium Iodide (NaI)Oxone®Electrophilic iodination of propargylic alcohols.
Potassium Iodide (KI)Hydrogen Peroxide (H₂O₂)Used in polyvinylpolypyrrolidone-supported systems for disulfide synthesis.
Sodium Iodide (NaI)Sodium Hypochlorite (NaOCl)Iodohydroxylation in the synthesis of Crixivan®. researchgate.net
Ammonium Iodide (NH₄I)Oxone®Regioselective geminal addition of methanol (B129727) to vinylarenes. rsc.org

Electrochemical Generation Approaches

Electrochemical methods offer a reagent-free alternative for generating this compound. This technique typically involves the anodic oxidation of iodide ions (I⁻) in an aqueous solution.

The fundamental reaction at the anode is: I⁻ + H₂O → HOI + H⁺ + 2e⁻

This approach provides precise control over the generation rate of HOI by manipulating the applied current or potential. It is considered a green chemistry method as it minimizes the use of chemical reagents. Electrochemical generation has been explored for applications such as the epoxidation step in the synthesis of the HIV-protease inhibitor Indinavir, where a bromide salt was used, illustrating the potential for analogous iodine-based systems. researchgate.net

Enzymatic and Biomimetic Generation Processes

In biological systems, this compound is generated through enzymatic catalysis as part of the innate immune response. wikipedia.orgshimadzu-webapp.eu The primary enzyme responsible is lactoperoxidase (LPO), a heme peroxidase found in saliva, milk, and other mucosal secretions. shimadzu-webapp.eu LPO catalyzes the oxidation of iodide ions by hydrogen peroxide to produce this compound, which acts as a potent antimicrobial agent. shimadzu-webapp.euresearchgate.net

Enzymatic Reaction: I⁻ + H₂O₂ --(Lactoperoxidase)--> HOI + OH⁻

Inspired by this natural process, biomimetic systems have been developed to replicate the generation of HOI for various applications. These systems aim to mimic the function of the enzyme using simpler, synthetic catalysts or specific reaction conditions:

Hypoiodite Catalysis: Methods using hypoiodite catalysis under nearly neutral conditions can generate reactive intermediates from ortho-alkylarenols, mimicking biomimetic oxidation. nih.govsci-hub.se This can be achieved by oxidizing an ammonium iodide salt with an oxidant like hydrogen peroxide to form the catalytically active ammonium hypoiodite in situ. sci-hub.se

Electrochemical Mimics: Electrochemical techniques, such as using an EC-MS (Electrochemistry-Mass Spectrometry) setup, can be used as a biomimetic tool to study the oxidation of compounds by biologically relevant species like this compound. pdx.edu

These enzymatic and biomimetic approaches are of significant interest for their high selectivity and operation under mild, physiological-like conditions. nih.govsci-hub.se They are being explored for applications ranging from "green" chemical synthesis to the development of new antimicrobial treatments. researchgate.net

Peroxidase-Catalyzed Systems (e.g., Hydrogen Peroxide/Potassium Iodide/Peroxidase)

The generation of this compound can be efficiently achieved through systems catalyzed by peroxidase enzymes. researchgate.netresearchgate.net This method involves the reaction of hydrogen peroxide (H₂O₂) with an iodide salt, such as potassium iodide (KI), where the peroxidase enzyme acts as a catalyst to accelerate the formation of HIO. researchgate.netresearchgate.net The fundamental reaction demonstrates that as the concentration of the hydrogen peroxide substrate decreases, the amount of this compound produced increases. researchgate.net

The mechanism involves a two-electron oxidation of the iodide ion (I⁻) by the enzyme's active intermediate state, known as Compound I. tandfonline.com This process directly yields this compound and returns the enzyme to its native state. tandfonline.com The general catalytic cycle can be summarized as:

Enzyme Activation: Peroxidase reacts with H₂O₂ to form the oxidized intermediate, Compound I. tandfonline.com

Iodide Oxidation: Compound I oxidizes the iodide ion (I⁻) via an oxygen atom transfer, forming this compound (HOI) and regenerating the native peroxidase enzyme. tandfonline.com

Research has shown that the reaction between hydrogen peroxide and potassium iodide proceeds more slowly in the absence of the enzyme, highlighting the catalytic role of peroxidase in accelerating HIO formation. researchgate.net The amount of HIO generated can be quantified by measuring the depletion of the H₂O₂ substrate. researchgate.netresearchgate.net Studies have utilized various peroxidases, including horseradish peroxidase (HRP), for this synthesis. tandfonline.comscispace.com

Table 1: Components and Findings in Peroxidase-Catalyzed HIO Synthesis
ComponentRole/TypeKey Research FindingsSource
Peroxidase EnzymeCatalystAccelerates the oxidation of iodide to form this compound. The reaction is significantly slower without the enzyme. researchgate.net
Hydrogen Peroxide (H₂O₂)Oxidizing Agent / SubstrateActivates the peroxidase to its Compound I state. Its consumption is directly related to the amount of HIO produced. researchgate.nettandfonline.com
Potassium Iodide (KI)Iodide Source / SubstrateProvides the iodide ion (I⁻) that is oxidized by the enzyme-intermediate complex to form HIO. researchgate.nettandfonline.com
Horseradish Peroxidase (HRP)Specific Enzyme ExampleMechanistic studies show HRP Compound I facilitates a two-electron oxidation of iodide to HOI. tandfonline.com

Haloperoxidase Enzyme-Mediated Pathways

Haloperoxidases are a subclass of peroxidases that specialize in the oxidation of halides (iodide, bromide, chloride). tandfonline.comaustinpublishinggroup.com Several mammalian and marine haloperoxidases are known to catalyze the formation of this compound from iodide and hydrogen peroxide. biologists.comnih.govresearchgate.net These enzymes are integral to various biological functions, from innate immunity to hormone synthesis. wikipedia.orgnih.gov

Different haloperoxidases exhibit varying specificities for halide substrates. However, nearly all heme peroxidases are capable of oxidizing iodide due to its lower oxidation potential compared to other halides. tandfonline.com

Thyroid Peroxidase (TPO): Found in the thyroid gland, TPO is essential for the synthesis of thyroid hormones. It catalyzes the oxidation of iodide to generate a reactive iodine species, believed to be this compound, which then iodinates tyrosine residues on the thyroglobulin protein. nih.govbiorxiv.org

Lactoperoxidase (LPO): Present in exocrine secretions like saliva and milk, LPO is part of the innate immune system. wikipedia.orgbiorxiv.org It readily oxidizes iodide and thiocyanate (B1210189) to produce antimicrobial compounds, including this compound (from iodide). biorxiv.orgnih.gov

Myeloperoxidase (MPO): Released by neutrophils at sites of inflammation, MPO is a key component of the immune response. biorxiv.org While it is most known for producing hypochlorous acid (HOCl) from chloride, it can also efficiently oxidize iodide to form this compound. nih.govbiorxiv.org The rate constant for the reaction of MPO Compound I with iodide is significantly higher than with chloride. biorxiv.org

Marine Haloperoxidases: Organisms like kelp (Laminariales) and certain marine bacteria utilize cell-wall haloperoxidases to oxidize iodide from seawater. biologists.comresearchgate.netfrontiersin.org This reaction, which uses hydrogen peroxide as a co-substrate, produces this compound, which is thought to be the form of iodine that can then diffuse across the cell membrane, facilitating iodine accumulation. biologists.comresearchgate.net

Table 2: Haloperoxidase Enzymes in the Synthesis of this compound
EnzymeBiological Source / SystemPrimary Function Involving HIO SynthesisSource
Thyroid Peroxidase (TPO)Thyroid GlandSynthesizes thyroid hormones by catalyzing the iodination of thyroglobulin, using HIO as the reactive iodine species. nih.govbiorxiv.org
Lactoperoxidase (LPO)Saliva, Milk, Mucous SecretionsContributes to the innate immune system by generating antimicrobial HIO from dietary iodide. wikipedia.orgbiorxiv.orgnih.gov
Myeloperoxidase (MPO)Neutrophils (Immune Cells)Participates in inflammatory response and host defense by producing various reactive oxidants, including HIO from iodide. nih.govbiorxiv.org
Eosinophil Peroxidase (EPO)Eosinophils (Immune Cells)Contributes to immune defense and can synthesize HIO. biorxiv.org
Vanadium HaloperoxidaseMarine Algae (e.g., Kelp)Facilitates iodine uptake from seawater by oxidizing iodide to HIO at the cell surface. researchgate.net

Theoretical and Computational Investigations of Hypoiodous Acid

Quantum Chemical Characterization of Molecular Structures

Quantum chemical calculations have been instrumental in characterizing the molecular structure of hypoiodous acid. These methods allow for the detailed examination of its isomeric forms, geometric parameters, and energetic properties.

Isomeric Forms and Relative Stabilities (e.g., HOI vs. HIO)

Theoretical studies have explored the existence and relative stabilities of two primary isomers of this compound: the common form, HOI, and the less stable isomer, HIO. Computational analyses consistently show that the HOI isomer is significantly more stable than the HIO form. researchgate.net Density functional theory (DFT) calculations indicate that HOI is more stable than HIO by approximately 49.3 kcal/mol. researchgate.net This substantial energy difference suggests that HOI is the predominant isomer in most chemical reactions and environments. researchgate.netacs.orgresearchgate.net

Analysis of Bond Lengths, Vibrational Frequencies, and Energetic Profiles

Computational methods have been employed to determine the geometric and vibrational properties of this compound. For the more stable HOI isomer, experimental and calculated values for bond lengths and angles are in good agreement. Experimental data from the Computational Chemistry Comparison and Benchmark DataBase indicates an O-H bond length of 0.967 Å, an O-I bond length of 1.994 Å, and an H-O-I bond angle of 103.89°. nist.gov

Theoretical calculations using various methods, such as DFT with the G96PW91 functional, have reproduced these values with reasonable accuracy. acs.orgresearchgate.netbg.ac.rs Vibrational frequency calculations are crucial for identifying the characteristic modes of the molecule and for calculating zero-point energies. For HOI, the fundamental vibrational frequencies have been experimentally determined and are used as benchmarks for computational methods. nist.gov

Energetic profiles calculated through high-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) provide accurate enthalpies of formation. unt.eduresearchgate.net These computational studies have been vital in establishing a reliable thermochemical foundation for this compound. unt.eduresearchgate.net

Table 1: Calculated Geometric Parameters of HOI

ParameterValue (Å or °)Method
r(O-H)0.967Experimental
r(O-I)1.994Experimental
a(H-O-I)103.89Experimental

This table is interactive. Click on the headers to sort.

Thermochemical Property Derivations from Computational Approaches

Computational chemistry provides a powerful avenue for deriving key thermochemical properties of this compound. High-level ab initio methods, such as Gaussian-2 (G2) theory and CCSD(T), have been used to calculate the enthalpy of formation (ΔfH°) of HOI. unt.eduresearchgate.net One study, utilizing G2 theory, derived a value of ΔfH°(298 K) for HOI to be -69.6 ± 5.4 kJ mol⁻¹. unt.edu Another investigation using CCSD(T) theory extrapolated to the complete basis set limit yielded a value of −59.2 ± 3.3 kJ mol⁻¹. researchgate.net These theoretical values are critical for modeling the chemical behavior of this compound in various systems.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is fundamental to explaining its reactivity and properties. Computational techniques such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory have been extensively applied for this purpose.

Density Functional Theory (DFT) Studies on Electronic Configuration and Spin Density

DFT calculations have been widely used to investigate the electronic properties of this compound. oatext.combiorxiv.org These studies provide insights into the distribution of electron density, molecular electrostatic potential, and spin density in radical forms of the molecule. oatext.comtu-braunschweig.de For instance, the electrostatic potential mapped on the molecular surface of HOI reveals a positive region on the hydrogen and iodine atoms and a negative region on the oxygen atom, which helps in predicting sites for intermolecular interactions like hydrogen and halogen bonding. e3s-conferences.org

DFT studies have also been crucial in understanding the electronic changes that occur during chemical reactions involving this compound, such as its formation from the oxidation of hydrogen iodide. oatext.com The analysis of spin density in radical species derived from this compound helps in explaining their reactivity and reaction mechanisms. oatext.com

Molecular Orbital Theory Applications to Bonding Characteristics

Molecular Orbital (MO) theory provides a delocalized picture of bonding in this compound. guidechem.comlibretexts.orgsolubilityofthings.com The theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. In HOI, the bonding can be described in terms of sigma (σ) bonds between the atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its Lewis acid-base properties and its reactivity in chemical reactions. libretexts.org The overlap of atomic p-orbitals of iodine and oxygen contributes to the formation of bonding and antibonding molecular orbitals, which dictate the molecule's stability and geometry. guidechem.com The bent geometry of this compound is a result of the repulsion between the bonding and lone pairs of electrons on the central oxygen atom, which is consistent with the predictions of MO theory. guidechem.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of transient and reactive species like this compound (HIO). Through advanced theoretical methods, researchers can map out potential energy surfaces, identify key intermediates, and calculate reaction energetics, providing insights that are often inaccessible through experimental means alone.

Transition State Analysis and Reaction Energetics

The stability and reactivity of this compound are dictated by the energetics of its formation and decomposition pathways. Computational studies, particularly using density-functional theory (DFT), are employed to investigate these reactions. By modeling the breakdown of hypohalous acids, calculations show that the liberation of atomic oxygen (ATOX) and a halide acid is energetically favored over the formation of a halide cation and a hydroxide (B78521) ion. biorxiv.org The significant difference in internal energies, averaging 293 kcal mol⁻¹, strongly supports the favored pathway of ATOX liberation from hypohalous acids like HOI. biorxiv.org

The kinetics of reactions, such as the disproportionation of HIO, are governed by the energy barriers of the transition states involved. scirp.org For a reaction to proceed, the system must overcome a specific activation energy to reach the transition state. scirp.org For instance, in the reaction between this compound and hydrogen peroxide, the activation energy was determined to be 34 kJ mol⁻¹. researchgate.net Similarly, for the reaction of iodous acid (HOIO) with the hydroxyl radical (OH), the H-abstraction channel is highly exergonic, by -135 kJ mol⁻¹ at 298 K. acs.org The transition state for this H-abstraction (TSHabs) features a distinct ring-like structure where the OH radical is positioned between the OH and O atoms of the iodous acid molecule, forming two hydrogen bonds. acs.org

Table 1: Calculated Reaction Energetics for Hypohalous Acid Decomposition This table displays the calculated internal energy differences (ΔE) for two potential breakdown pathways of this compound (HOI), Hypobromous Acid (HOBr), and Hypochlorous Acid (HOCl). Data is derived from DFT calculations.

ReactantFavored ProductsΔE (kcal/mol)Minor ProductsΔE (kcal/mol)
HOI ATOX + HI-1.71I⁺ + OH⁻-248.81
HOBr ATOX + HBr2.89Br⁺ + OH⁻-302.26
HOCl ATOX + HCl17.58Cl⁺ + OH⁻-330.63

Molecular Dynamics Simulations (e.g., Ab Initio Molecular Dynamics)

Molecular dynamics (MD) simulations provide a method for observing the time evolution of molecular systems, capturing dynamic processes like reactions and solvation. Ab initio molecular dynamics (AIMD), which calculates interatomic forces "on the fly" from electronic structure theory, is particularly powerful for studying bond-breaking and bond-forming events without pre-defined potentials. nih.gov

AIMD simulations have been instrumental in understanding the heterogeneous recycling of this compound on the surface of marine aerosols. nih.gov For example, the reaction between HOI and other hydrogen halides (HY, where Y = Cl, Br, I) on a water nanodroplet surface has been investigated using AIMD. nih.gov These simulations revealed that the formation of di-halogen molecules (IY) can occur within a picosecond timescale, facilitated by a loop structure connected by both hydrogen and halogen bonds. nih.gov AIMD is also used to unravel complex reaction mechanisms in aqueous media, such as the halogen exchange reaction HOCl + I⁻ → HOI + Cl⁻, where the medium itself plays a catalytic role. nih.gov Such simulations can track the motion of individual atoms and molecules over time, providing a detailed picture of the reaction dynamics. tandfonline.com

Intermolecular Interactions and Cluster Formation (e.g., (HIO)n clusters, Protonated Water Clusters)

This compound can engage in self- nucleation and form clusters, a process driven by intermolecular forces. Theoretical studies have investigated the formation of pure (HIO)n clusters, where n ranges from 2 to 6. e3s-conferences.orgresearchgate.net The stability and structure of these clusters are determined by a combination of hydrogen bonds (HBs) and halogen bonds (XBs). e3s-conferences.org

Analysis of the molecular surface electrostatic potential (ESP) of HIO helps predict these interaction sites. e3s-conferences.orgresearchgate.net The hydrogen atom acts as a hydrogen bond donor, the iodine atom as a halogen bond donor, and the oxygen atom as both a hydrogen and halogen bond acceptor. e3s-conferences.orgresearchgate.net In (HIO)n clusters (for n ≥ 3), the molecules typically form a ring structure through hydrogen bonds, with the iodine atoms extending outward. e3s-conferences.org Despite the presence of these medium-strength hydrogen bonds, calculations have shown that (HIO)2-6 clusters are inherently unstable, making the self-nucleation of HIO in marine regions unlikely. researchgate.net

Table 2: Calculated Electrostatic Potential (ESP) Maxima and Minima for HIO Molecule This table shows the calculated maximum and minimum electrostatic potential values on the van der Waals surface of a single this compound molecule, indicating sites for intermolecular interactions.

Atom/SiteESP Value (kcal/mol)Interaction Role
H atom +52.0Hydrogen Bond (HB) Donor
I atom +43.3Halogen Bond (XB) Donor
O atom -23.9HB or XB Acceptor

This compound has also been studied as a guest molecule within protonated water clusters (H⁺(H₂O)n). acs.orgacs.orgnih.gov In these cationic clusters, I(H₂O)n⁺, the structure is best described as a protonated water cluster where one water molecule is replaced by a HOI molecule. acs.orgnih.gov This is due to the high proton affinity of this compound, which leads to its protonation in the strongly acidic environment of the cluster. acs.org Depending on the cluster size, a transition is observed between H₂IO⁺ and H₄IO₂⁺ as the core ions, analogous to the H₃O⁺/H₅O₂⁺ dynamic in pure protonated water clusters. acs.orgnih.gov

Solvation Effects and Aqueous Environment Modeling

The chemistry of this compound is profoundly influenced by its aqueous environment. Computational models are crucial for understanding solvation effects, which can alter reaction energetics and mechanisms. Modeling approaches range from treating the solvent as a continuous dielectric medium to explicitly including a number of solvent molecules in the quantum mechanical calculation. tugraz.at

For instance, the ultrafast oxidation of iodide (I⁻) by ozone at the air-water interface of microdroplets, leading to the formation of HIO, has been studied computationally. acs.orguky.edu These models help explain how reactive species are produced at interfaces, a process vital to atmospheric chemistry. uky.edu AIMD simulations of HOI on water nanodroplet surfaces explicitly model the aqueous environment, revealing that water molecules can directly participate in and catalyze reactions. nih.govnih.gov In the reaction between HOI and HY, a new pathway was identified where a [H₂O···I···OH₂]⁺ complex is formed through proton transition, a mechanism facilitated by the surrounding water molecules. nih.gov This demonstrates that the aqueous environment is not a passive spectator but an active participant in the reaction chemistry of this compound.

Halogen Bonding Interactions in Catalysis

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a Lewis base. rsc.org The iodine atom in this compound can act as a halogen bond donor, an interaction that is computationally shown to be significant in various chemical processes. e3s-conferences.org

In the context of catalysis, halogen bonding is a key mode of substrate activation. researchgate.netbeilstein-journals.org While direct catalytic cycles involving HIO are less documented than those for molecular iodine (I₂), computational studies on related systems provide insight. For example, the reaction HOCl + I⁻ → HOI + Cl⁻ in water is shown by AIMD to proceed through a halogen-bonded complex [(HOCl)···(I⁻)]aq. nih.gov This isomer is found to have a significant lifetime in water and is the reactive intermediate, while the hydrogen-bonded isomer does not lead to the reaction. nih.gov Similarly, AIMD simulations of HOI reactions on water surfaces show that di-halogen formation is mediated by a structure involving both hydrogen and halogen bonds. nih.gov In some iodine-catalyzed reactions, the in-situ formation of this compound from I₂ and trace water can have a negative or inhibitory effect, highlighting the importance of understanding its interactions within a catalytic system. rsc.org

Spectroscopic Characterization and Advanced Analytical Methodologies for Hypoiodous Acid Research

Indirect Spectroscopic Identification Techniques

Indirect spectroscopic methods have been instrumental in characterizing hypoiodous acid by observing its rotational and vibrational transitions, as well as its absorption of ultraviolet and visible light. These techniques provide insights into the molecule's structure, bond strengths, and behavior in various chemical systems.

Submillimeter-Wave Spectroscopy of Rotational Transitions

Submillimeter-wave spectroscopy has been successfully employed to measure the pure rotational spectra of this compound (HOI) and its deuterated form, DOI. In a notable study, HOI was produced by reacting atomic oxygen with iodoethane, allowing for the measurement of its rotational transitions in the 320–670 GHz frequency range. aip.org This research led to the accurate determination of rotational and centrifugal distortion constants for the molecule. aip.org

The vibrationally averaged structure of HOI was determined with the following parameters: an O-H bond length of 0.967(8) Å, an O-I bond length of 1.9941(3) Å, and an H-O-I bond angle of 103.89°. aip.org Furthermore, the equilibrium bond lengths were derived to be 0.959(8) Å for the O-H bond and 1.9874(3) Å for the O-I bond. aip.org This study also yielded information on the electric-quadrupole interaction constants and nuclear-spin–rotation coupling constants for the iodine nucleus. aip.org

Table 1: Rotational and Structural Parameters of this compound (HOI) from Submillimeter-Wave Spectroscopy aip.org

ParameterValue
Frequency Range320–670 GHz
rz(OH)0.967(8) Å
rz(OI)1.9941(3) Å
θz(HOI)103.89°
re(OH)0.959(8) Å
re(OI)1.9874(3) Å

Fourier Transform Infrared (FTIR) Emission Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) emission spectroscopy is a powerful technique for observing the vibrational modes of molecules like this compound. wikipedia.org This method has been used to detect the fundamental vibrational frequency (ν1) corresponding to the O-H stretch of gaseous HOI. nist.gov Additionally, the O-D stretch of the deuterated species, DOI, has also been observed using this technique. nist.gov FTIR spectroscopy provides critical data for understanding the bond strength and dynamics within the this compound molecule. nist.govdergipark.org.tr

Raman Spectroscopy for In Situ Species Detection and Catalytic Studies

Raman spectroscopy is a valuable tool for the in situ detection of transient species in chemical reactions and for studying catalytic processes. rsc.orglehigh.edu This technique has been utilized to observe the formation and disproportionation of this compound in basic media. nrc.gov By monitoring the characteristic Raman bands, researchers can gain insights into the reaction kinetics and identify intermediate species. nrc.gov For instance, in studies of iodine disproportionation, Raman spectroscopy has helped to identify the transient iodine species involved and to obtain kinetic data for their reactions. nrc.gov The ability to perform these measurements in real-time within the reaction vessel makes Raman spectroscopy particularly useful for understanding the complex chemistry of this compound. mdpi.comrsc.org

UV-Visible Absorption Spectroscopy in Kinetic and Mechanistic Investigations

UV-Visible absorption spectroscopy is a key technique for studying the kinetics and mechanisms of reactions involving this compound. osti.gov HOI exhibits a characteristic absorption maximum in the UV region, which allows for its quantification and the monitoring of its concentration over time. osti.gov The UV-visible absorption spectrum of the transient HOI species has been obtained, showing an absorption maximum at 278 nm. osti.gov This technique has been applied to investigate the kinetics of iodine hydrolysis to form HOI and the subsequent disproportionation of HOI. nrc.govosti.gov Furthermore, the acid dissociation constant (pKa) of HOI has been determined spectrophotometrically to be 10.4 ± 0.1 at 25°C. researchgate.net These kinetic and mechanistic studies are crucial for understanding the role of this compound in various chemical processes, such as in water treatment. acs.orgresearchgate.net

Mass Spectrometric Approaches

Mass spectrometry offers high sensitivity and specificity for the detection and identification of chemical compounds, making it a valuable tool in this compound research.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) for Atmospheric Analysis

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds in complex mixtures, such as those found in atmospheric samples. ufz.dechemrxiv.org While direct analysis of the highly reactive this compound by GC-HRMS is challenging, this method is crucial for analyzing related, more stable iodine-containing compounds that are precursors or products of HOI reactions in the atmosphere. The use of atmospheric pressure ionization (API) sources, such as atmospheric pressure chemical ionization (APCI), coupled with GC-HRMS has expanded the range of analyzable compounds. nih.govacs.orgresearchgate.net This approach allows for the sensitive determination of various organic compounds and can provide information on the chemical environment where this compound plays a role. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediates in Solution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique that has proven indispensable for elucidating complex reaction mechanisms in solution by detecting transient intermediates. scielo.br Its high sensitivity and specificity allow for the identification of short-lived species at very low concentrations, which is crucial for studying reactions involving this compound. scielo.br ESI-MS facilitates the transfer of ions from a polar solvent solution into the gas phase, where they can be analyzed by a mass spectrometer, providing molecular-level insights into reaction pathways. researchgate.netuky.edu

In the context of this compound research, ESI-MS has been instrumental in studying the iodide-catalyzed decomposition of hydrogen peroxide, a reaction in which HOI is a proposed key intermediate. scielo.br Researchers using ESI-MS in the negative ion mode have identified several crucial, unstable intermediates that provide evidence for the reaction mechanism. scielo.br For instance, the detection of an intense anion signal at an m/z (mass-to-charge ratio) of 287 was attributed to the [I-IOOH]⁻ species. scielo.brresearchgate.net This intermediate is thought to form from the interaction between iodide and the neutral, short-lived species IOOH, which itself is generated from the reaction of hydrogen peroxide and iodide. scielo.br

Further investigation using tandem mass spectrometry, specifically Collision-Induced Dissociation (CID), on the m/z 287 ion showed that it fragments by losing a peroxide radical (•OOH), which has a mass of 33 Da, to produce the [I₂]•⁻ anion at m/z 254. scielo.br This fragmentation pattern supports the proposed structure of the [I-IOOH]⁻ intermediate. scielo.brresearchgate.net High-Resolution ESI-MS (HRESI-MS) has also been applied to identify reactive species in situ during the this compound-catalyzed regioselective geminal addition of methanol (B129727) to vinylarenes. rsc.org By analyzing the reaction mixture at different time intervals, researchers could detect transient intermediates, such as the ion at m/z 230.96590, which was assigned to the [MH – MeOH]⁺ ion of a co-iodinated intermediate. rsc.org

Table 1: Key Reactive Intermediates Detected by ESI-MS in Iodine-Based Reactions

Detected Ion (m/z) Proposed Identity Reaction Context Significance
287 [I-IOOH]⁻ Iodide-catalyzed decomposition of H₂O₂ Suggests the formation of a key IOOH intermediate in the reaction pathway. scielo.brresearchgate.net
254 [I₂]•⁻ Fragmentation product of the m/z 287 ion Confirms the presence of a di-iodine structure within the parent intermediate. scielo.br
230.96590 [MH – MeOH]⁺ of intermediate 3a Styrene acetalization Provides evidence for the formation of a co-iodinated intermediate during the catalytic cycle. rsc.org

This table summarizes key ionic species identified through ESI-MS, providing insights into the mechanistic pathways of reactions involving this compound and related iodine compounds.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Ion-Molecule Interactions

For studies requiring exceptionally high resolution and mass accuracy, Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry is the premier analytical tool. nationalmaglab.orgmdpi.com FT-ICR-MS operates by trapping ions in a strong magnetic and electric field, where their cyclotron frequency is measured. mdpi.com This frequency is inversely proportional to the ion's mass-to-charge ratio, allowing for extremely precise mass determinations. mdpi.com This capability is vital for the unambiguous identification of elemental compositions and for studying the complex interactions between ions and neutral molecules. researchgate.net

A seminal study directly investigating this compound utilized a combined FT-ICR and Density Functional Theory (DFT) approach to examine HOI as a guest molecule within protonated water clusters. acs.org This research provided fundamental insights into the hydration and interaction of this compound at the molecular level, characterizing the structure and stability of I(H₂O)n⁺ clusters. acs.org

Furthermore, ESI coupled with FT-ICR-MS has been extensively used to characterize the molecular composition of dissolved organic matter (DOM) and its interactions with iodine species. researchgate.net In environmental systems, this compound is a key reactive iodine species that can lead to the formation of organo-iodine compounds. researchgate.net The ultrahigh resolution of FT-ICR-MS allows researchers to resolve the complex mixture of thousands of different organic molecules in a sample and identify those that have incorporated iodine. researchgate.net This has been applied to investigate the non-enzymatic reaction between iodate (B108269) and fulvic acids, where reactive iodine species like HOI are formed and subsequently react with the organic matter. researchgate.net

Table 2: Applications of FT-ICR-MS in this compound Research

Research Area Specific Application Findings Reference
Ion-Molecule Chemistry Study of I(H₂O)n⁺ clusters Characterized the interaction of this compound as a guest molecule in protonated water clusters. acs.org
Environmental Chemistry Analysis of iodinated Dissolved Organic Matter (DOM) Identified specific molecular formulas of organo-iodine compounds formed from reactions involving reactive iodine species. researchgate.net

This table highlights the utility of FT-ICR-MS in providing high-resolution data on the molecular interactions and transformations of this compound and related compounds.

Chemical Probes and Indirect Quantification Methods

Due to the reactive and transient nature of this compound, direct measurement can be challenging. Therefore, indirect methods using chemical probes and titrations are frequently employed for its quantification.

Colorimetric Assays (e.g., using 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS))

Colorimetric assays offer a sensitive and convenient method for the indirect detection and quantification of oxidizing agents like this compound. These assays rely on chromogenic substrates that change color upon oxidation. 3,3',5,5'-tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) are two of the most common substrates used in such assays, particularly in peroxidase-based systems. nih.gov

The underlying principle involves the oxidation of the substrate by an oxidizing agent, resulting in a colored product that can be measured spectrophotometrically. nih.gov

TMB: In the presence of an oxidizer, TMB is oxidized first to a blue-colored one-electron oxidation product, a charge-transfer complex, which can be measured at approximately 370 nm or 655 nm. srlchem.comantibodiesinc.com Upon addition of an acid stop solution, this is converted to a stable yellow-colored two-electron oxidation product (diimine), which is measured at 450 nm. antibodiesinc.com TMB is often favored due to its high sensitivity and the distinct color changes of its oxidation products. nih.gov

ABTS: This substrate is oxidized to a blue-green radical cation, which is highly stable and can be monitored spectrophotometrically. nih.govvwr.com

In the context of this compound, its oxidizing power can drive the color change in these substrates. The intensity of the color produced is proportional to the amount of oxidant present, allowing for indirect quantification.

Table 3: Comparison of TMB and ABTS for Colorimetric Assays

Feature 3,3',5,5'-Tetramethylbenzidine (TMB) 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS)
Oxidized Product Blue-green (charge-transfer complex); Yellow (diimine, after stopping) Blue-green (radical cation)
Primary Wavelength ~655 nm (blue), 450 nm (yellow) ~415 nm or ~734 nm
Key Advantage High sensitivity, stable stopped-reaction product. nih.gov Stable oxidized radical, water-soluble.

| Reaction Principle | Oxidation of the diamine form to a charge-transfer complex and then to a diimine. antibodiesinc.com | One-electron oxidation to form a stable radical cation. nih.gov |

This table provides a comparative overview of the two most common chromogenic substrates used for the indirect detection of oxidizing species like this compound.

Iodometric and Potentiometric Titration Techniques for Active Oxidant Assay

Titration methods provide a classic and reliable means of quantifying the total concentration of oxidizing species in a solution.

Iodometric Titration: This is a well-established analytical method used to quantify various iodine species, including this compound (HOI), molecular iodine (I₂), and iodide (I⁻). The procedure for quantifying an oxidizing agent like HOI typically involves adding an excess of iodide (I⁻) to the sample under acidic conditions. The HOI oxidizes the iodide to molecular iodine (I₂). The total amount of iodine generated is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. The reaction sequence is as follows:

HOI + H⁺ + 2I⁻ → I₂ + H₂O (or similar reactions depending on the exact species present)

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method is effective for determining the total active oxidant concentration in a solution.

Potentiometric Titration: This technique serves as a powerful alternative to traditional titrations that rely on visual indicators. In potentiometric methods, the change in the electrochemical potential of the solution is monitored as the titrant is added. A new method termed "redox-iodometry" is based on measuring the redox potential of a solution after it has reacted with a known concentration of iodide. researchgate.net This approach allows for the rapid quantification of iodide-oxidizing substances. researchgate.net The instrumentation is simple, typically requiring only a pH/mV meter with a platinum and a reference electrode. researchgate.net This technique is notable for its speed (2-3 minutes per analysis) and its wide feasible concentration range, from 0.1 M down to 10⁻⁶ M or even lower for potent oxidants. researchgate.net It offers a precise and time-saving substitute for more laborious iodometric titrations, especially at low concentrations. researchgate.net

Environmental and Atmospheric Chemistry of Hypoiodous Acid

Atmospheric Speciation and Cycling of Iodine

The atmospheric chemistry of iodine is characterized by a complex series of reactions involving various iodine-containing compounds. Hypoiodous acid plays a central role in this cycle, acting as an intermediate that connects oceanic emissions to gas-phase atmospheric chemistry.

This compound is considered a major iodine reservoir species in the atmosphere. acs.org Its formation and subsequent reactions are pivotal in the heterogeneous recycling of iodine in marine aerosols, which in turn influences the tropospheric ozone budget. acs.org The heterogeneous uptake of HOI on aerosol surfaces can significantly enhance the production rate of iodine atoms. helsinki.fi This recycling process sustains the catalytic cycles responsible for ozone destruction and other atmospheric transformations. acs.org The development of advanced measurement techniques, such as bromide chemical ionization mass spectrometry, has enabled the first successful online measurements of atmospheric HOI, confirming its presence and importance under ambient conditions. helsinki.fi

This compound is a key participant in catalytic cycles that lead to the depletion of tropospheric ozone. wikipedia.orgwikipedia.org The primary source of atmospheric HOI is the reaction of ozone with iodide (I⁻) present at the surface of oceans and marine aerosols. acs.orgkarsa.fiacs.org This reaction produces both molecular iodine (I₂) and this compound, which are then transferred to the gas phase. acs.orgresearchgate.netnih.gov

Once in the atmosphere, HOI can be photolyzed to produce iodine atoms (I•): HOI + hν → I + OH

These iodine atoms initiate catalytic ozone destruction cycles. The simplest cycle involves the following reactions: I + O₃ → IO + O₂ IO + IO → 2I + O₂

Iodine oxoacids, including this compound (HOI), iodous acid (HIO₂), and iodic acid (HIO₃), are crucial precursors in atmospheric new particle formation (NPF), particularly in marine and coastal environments. helsinki.fipnas.org These newly formed particles can grow to become cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance. helsinki.fi

The formation of new particles is primarily driven by the clustering of iodic acid (HIO₃) and, to a significant extent, iodous acid (HIO₂). nih.govnoaa.gov While HIO₃ is the main driver for particle growth, HIO₂ plays a critical stabilizing role in the initial neutral nucleation steps. noaa.gov Although present in lower concentrations than HIO₃ and HIO₂, this compound (HOI) is also detected during these events and is thought to contribute to the formation and growth of particle clusters. nih.gov It is suggested that HOI could participate in the sequential addition mechanism, similar to HIO₃, which would help explain the observed variation in the oxygen-to-iodine (O:I) ratio in newly formed clusters. nih.gov The particle formation rates involving iodine oxoacids are notably rapid, even exceeding those of the well-known sulfuric acid-ammonia system under comparable conditions. helsinki.fi

Concentrations of Iodine Oxoacids During a New Particle Formation Event
Iodine OxoacidEstimated Peak Concentration (molecules cm⁻³)Role in NPF
Iodic Acid (HIO₃)~10⁸Primary driver of cluster formation and growth
Iodous Acid (HIO₂)~2 x 10⁶Key stabilizing role in neutral cluster formation
This compound (HOI)~1 x 10⁶Potential contributor to cluster formation

Data derived from research on new particle formation events, highlighting the relative concentrations and roles of different iodine oxoacids. nih.gov

The primary pathway for the introduction of reactive iodine into the atmosphere is through emissions from the ocean surface. karsa.fi The air-sea exchange process begins with the oxidation of iodide (I⁻), which is naturally present in seawater, by atmospheric ozone (O₃) at the air-water interface. acs.orgnih.gov This interfacial reaction is remarkably fast and leads to the production of volatile iodine species, predominantly this compound (HOI) and molecular iodine (I₂). acs.orgacs.orgresearchgate.net

These species are then transferred from the ocean surface and sea spray aerosols into the marine boundary layer. acs.orgnih.gov This process is a crucial source of atmospheric iodine and directly links oceanic biogeochemistry with atmospheric composition. karsa.ficopernicus.orgtos.org Studies have shown that increasing iodide concentrations at the air-water interface enhances the dissolution of gaseous ozone, further promoting the production of HOI and I₂. acs.orgresearchgate.netnih.gov

This compound is recognized as a volatile iodine species. byjus.comosti.gov Its volatility allows it to partition from the aqueous phase (ocean surface, aerosols) into the gas phase, a critical step for its involvement in atmospheric chemistry. akjournals.com The tendency of a species to move between the gas and aqueous/particulate phases is quantified by its partition coefficient.

There has been considerable variability in the reported values for the partition coefficient of HOI. akjournals.com This parameter is crucial for accurately modeling the atmospheric iodine budget and its impacts. Different studies have reported values ranging from approximately 300 to over 10,000, with more recent experimental evidence suggesting a value close to 900. akjournals.com The partitioning of HOI between the gas and particle phases is a dynamic process that depends on atmospheric conditions such as temperature and the chemical composition of aerosols. nih.gov

Reported Partition Coefficients for this compound (HOI) at ~20°C
Study/MethodReported Partition Coefficient Value
Keller et al. (Experimental)~300
Lin (Free Energy Data Calculation)~200
Lin (Inferred from Total Iodine Partitioning)3900
University of Virginia (Experimental)~900
Toth et al.>10,000

The partition coefficient is defined as [HOI]aq/[HOI]vap. A higher value indicates lower volatility. Data compiled from a review of various studies. akjournals.com

Aquatic Environmental Transformations

In aquatic systems, such as natural waters and water treatment facilities, iodide can be oxidized by various disinfectants (e.g., ozone, chlorine) to form this compound as a primary intermediate. nih.govacs.org The formation of HOI from iodide is typically a rapid process. nih.gov

Once formed, HOI is a reactive species with two main fate pathways:

Reaction with Organic Matter : HOI can react with natural organic matter (NOM) present in the water to form iodo-organic compounds. Some of these, such as iodoform (B1672029), are known as disinfection by-products (DBPs) and can be problematic due to potential health concerns and issues with taste and odor in drinking water. nih.govacs.org

Further Oxidation : HOI can be further oxidized by strong oxidants like ozone or chlorine to form the more stable and less harmful iodate (B108269) (IO₃⁻). acs.orgepfl.ch

The kinetics of these competing reactions determine the ultimate fate of iodine in the system. For instance, ozone rapidly oxidizes both HOI and its conjugate base, hypoiodite (B1233010) (OI⁻), to iodate. acs.org In contrast, monochloramine does not further oxidize HOI, increasing the likelihood of iodo-organic compound formation. acs.org Therefore, the choice of oxidant in water treatment processes significantly influences the transformation pathways of iodide and the potential for the formation of iodinated DBPs. nih.gov In the surface boundary layer of seawater, ozone effectively oxidizes iodide to HOI, but further oxidation to iodate does not readily occur. acs.org

Fate of Iodine in Oxidative Water Treatment Processes

During oxidative water treatment, the fate of iodine is a critical consideration due to the potential formation of iodinated disinfection byproducts (I-DBPs). The initial and most significant step is the rapid oxidation of naturally occurring iodide (I⁻) to this compound (HOI). nih.govresearchgate.net This reaction is facilitated by common oxidants used in water treatment, such as chlorine, chloramine, ozone, and permanganate (B83412). nih.govacs.org The apparent second-order rate constant for the oxidation of iodide to HOI is generally high, often exceeding 10³ M⁻¹s⁻¹ at a neutral pH of 7. nih.gov

Once formed, this compound becomes a key intermediate that can follow several pathways:

Reaction with Natural Organic Matter (NOM): HOI can react with NOM present in the water to form various I-DBPs. acs.org This is a significant pathway, as I-DBPs are often more toxic than their chlorinated and brominated counterparts. acs.orgnih.gov

Further Oxidation to Iodate: HOI can be further oxidized to iodate (IO₃⁻), which is a more stable and less toxic form of iodine. acs.org The efficiency of this oxidation depends on the type of oxidant used. Ozone is highly effective at oxidizing both HOI and its conjugate base, hypoiodite (OI⁻), to iodate. acs.org Chlorine species can also oxidize HOI, though the reactions are more complex. Monochloramine, however, does not further oxidize HOI, which can lead to a higher potential for I-DBP formation. acs.org

Disproportionation: this compound can undergo disproportionation to form iodide and iodate. rsc.orgresearchgate.net This reaction is influenced by factors such as pH and the presence of certain buffer species. researchgate.net

The choice of oxidant plays a crucial role in determining the ultimate fate of iodine. The probability of forming iodoorganic compounds increases in the order of ozone < chlorine < monochloramine, highlighting the importance of oxidant selection in controlling I-DBP formation. acs.org Advanced Oxidation Processes (AOPs) are also being explored for their potential to manage iodine species in water treatment. wateronline.comacs.org

Table 1: Reactivity of Various Oxidants with Iodide and this compound

Oxidant Reaction with Iodide (I⁻) Reaction with this compound (HOI) Implication for I-DBP Formation
Ozone (O₃) Rapid oxidation to HOI Rapid oxidation to Iodate (IO₃⁻) Lower probability
Chlorine (Cl₂) Rapid oxidation to HOI Oxidation to Iodate (IO₃⁻) Moderate probability
Monochloramine (NH₂Cl) Oxidation to HOI No further oxidation Higher probability
Permanganate (KMnO₄) Rapid oxidation to HOI Can mediate HOI disproportionation to iodate pH-dependent effects
Chlorine Dioxide (ClO₂) Oxidation to HOI Can lead to I-DBP formation pH and DOC dependent

Formation Mechanisms of Iodinated Disinfection Byproducts (I-DBPs)

The formation of iodinated disinfection byproducts (I-DBPs) is a significant concern in water treatment, primarily because they are often more cytotoxic and genotoxic than their chlorinated and brominated analogs. acs.orgnih.gov this compound (HOI) is the principal iodinating agent responsible for the formation of the majority of I-DBPs. acs.org

The primary mechanism for the formation of aromatic I-DBPs is electrophilic substitution on an aromatic group (SEAr). researchgate.netacs.org In this reaction, HOI acts as an electrophile that attacks electron-rich aromatic compounds, such as phenols and certain amino acids found in natural organic matter (NOM). acs.org The reaction proceeds through the formation of a π-complex, followed by a σ-complex (arenium ion) intermediate, and finally the loss of a proton to form the iodinated product. acs.org

Recent computational modeling suggests that under certain conditions, such as those found in chloraminated water, the most reactive iodine species might be H₂OI⁺. The formation of a loosely bonded complex between the aromatic compound and H₂OI⁺ is proposed as a key initial step in the iodination process. acs.org

Several factors influence the formation of I-DBPs:

pH: The formation of some I-DBPs has been shown to decrease as the pH increases from 6 to 8. acs.org This is due to the speciation of both this compound and the organic precursors.

Concentration of Iodide and Oxidant: Higher initial concentrations of iodide and the oxidant can lead to increased formation of HOI and subsequently I-DBPs, although this relationship can be complex and may plateau at higher concentrations. nih.gov

Nature of Natural Organic Matter (NOM): The composition of NOM, particularly the presence of specific functional groups like phenols and activated aromatic systems, significantly impacts the type and quantity of I-DBPs formed. researchgate.netnih.gov Model compounds such as resorcinol (B1680541) and hydroquinone (B1673460) have been shown to be potent precursors to I-DBPs. nih.gov

Common classes of I-DBPs identified in drinking water include iodinated trihalomethanes (e.g., iodoform), iodoacetic acids, iodoacetamides, and iodophenols. nih.govacs.orgnih.gov

Kinetics of this compound Reactions with Natural Organic Matter (NOM)

The reactions between this compound and natural organic matter (NOM) are a critical step in the formation of I-DBPs. The kinetics of these reactions are generally fast and are influenced by the chemical nature of the NOM and the solution pH. The reactivity of this compound with inorganic and organic compounds is considered to be intermediate between that of chlorine and bromine. nih.gov

Studies using model organic compounds have provided insights into the reaction rates. The apparent second-order rate constants for the reactions of HOI with various phenolic compounds at pH 8.0 can range from 10 to 10⁷ M⁻¹s⁻¹. researchgate.netnih.gov For other model compounds like 3-oxopentanedioic acid and flavone, the rate constants at pH 8.0 are in the order of 10³ M⁻¹s⁻¹. researchgate.netnih.gov

The reaction kinetics with complex mixtures like NOM are often described using biphasic models, which consist of a fast initial reaction phase followed by a slower phase. researchgate.net The fast phase is attributed to the reaction of HOI with highly reactive sites within the NOM, such as phenolic and other activated aromatic moieties. researchgate.net The slower phase involves reactions with less reactive functional groups.

The percentage of iodine from HOI that gets incorporated into organic compounds can vary widely, from as low as 5% to as high as 98%, depending on the specific organic precursor. researchgate.netnih.gov This highlights the importance of the structure of the organic matter, particularly the number and position of activating groups like hydroxyl moieties on phenolic rings. researchgate.netnih.gov

Table 2: Apparent Second-Order Rate Constants for the Reaction of this compound with Model Compounds at pH 8.0

Model Compound Apparent Second-Order Rate Constant (M⁻¹s⁻¹)
Phenolic Compounds 10 - 10⁷
3-oxopentanedioic acid (4.0 ± 0.3) × 10³
Flavone (2.5 ± 0.2) × 10³
Citric Acid <1

Data sourced from researchgate.netnih.gov

pH Dependency of Iodine Species in Aquatic Environments

The speciation of iodine in aquatic environments is highly dependent on the pH of the water. This is a critical factor in understanding the behavior and reactivity of this compound. The primary equilibrium of concern is the dissociation of this compound (HOI) to its conjugate base, hypoiodite (OI⁻).

HOI ⇌ H⁺ + OI⁻

The acid dissociation constant (pKa) for this equilibrium is approximately 10.4 to 10.64. researchgate.netwikipedia.org This means that in typical natural water systems with pH values between 6 and 9, the undissociated form, this compound (HOI), is the predominant species. acs.org The more reactive electrophilic nature of HOI compared to OI⁻ is a key reason for its significance in the formation of I-DBPs at circumneutral pH. acs.org

The pH also influences other important equilibria involving iodine species. For instance, the hydrolysis of molecular iodine (I₂) to form this compound is also pH-dependent. At lower pH values, molecular iodine can be a more significant species. researchgate.net

Stabilization Strategies in Aqueous Systems for Research Applications

This compound is inherently unstable in aqueous solutions, readily undergoing disproportionation and other decomposition reactions. wikipedia.org This instability presents a significant challenge for research applications that require stable, known concentrations of HOI. Several strategies can be employed to enhance its stability for laboratory use.

pH Control and Buffer System Optimization

Maintaining an appropriate pH is the most critical factor in stabilizing this compound solutions. The stability of HOI is greatest in a slightly acidic to neutral pH range. At a pH between 7.1 and 8.6, the rate of decomposition is minimized. google.com If the pH is too high (above 8.6), the increased concentration of the hypoiodite ion (OI⁻) accelerates the rate of disproportionation. researchgate.netgoogle.com

The use of buffer systems is essential for precise pH control. avantorsciences.comlibretexts.org However, the choice of buffer is not trivial, as some buffer components can catalyze the disproportionation of HOI. researchgate.net For instance, hydrogencarbonate, carbonate, and borate (B1201080) buffers have been shown to catalyze this reaction. researchgate.net Phosphate (B84403) buffers are also commonly used, but their catalytic effects should be considered. researchgate.netnih.gov Therefore, buffer optimization involves selecting a buffer system that provides adequate buffering capacity within the desired pH range while minimizing any catalytic decomposition of HOI. avantorsciences.comnih.govresearchgate.net The concentration of the buffer should also be optimized, as higher concentrations, while providing better pH control, could potentially increase catalytic effects if the buffer species are reactive with HOI. avantorsciences.com

Low-Temperature Storage and In Situ Reaction Management

In addition to pH control, temperature plays a significant role in the stability of this compound. Storing HOI solutions at low temperatures can significantly slow down the rate of decomposition reactions. researchgate.net Research has indicated that the formation and stability of HOI are compromised at higher temperatures. researchgate.netsciepub.com Therefore, for short-term storage, refrigeration is a recommended practice.

For many research applications, the most effective strategy to overcome the instability of this compound is to generate it in situ. This approach involves preparing HOI immediately before use by reacting a suitable precursor, such as iodide, with an oxidant under controlled conditions. This method ensures a fresh solution of known concentration and minimizes the impact of decomposition over time. The reaction of potassium iodide (KI) with hydrogen peroxide (H₂O₂), often catalyzed by an enzyme like peroxidase, is one method for the controlled generation of HOI. researchgate.net By managing the reaction conditions (e.g., reactant concentrations, temperature, and pH) at the time of the experiment, researchers can have greater confidence in the concentration and reactivity of the this compound being studied.

Role of Additives in Mitigating Aggregation and Decomposition

The intrinsic instability of this compound (HOI) in aqueous solutions leads to its rapid decomposition, primarily through disproportionation, into more stable iodine species like iodine and iodate. This reactivity is a significant factor in its role in environmental and atmospheric chemistry. The strategic use of chemical additives is a key approach to manage the stability of HOI, either by inhibiting its decomposition pathways or by directing its transformation towards specific, often less reactive, products. Research has identified several types of additives, including buffer systems and oxidizing agents, that can significantly influence the fate of this compound.

Influence of Buffer Systems

Buffer systems have been shown to exert complex, concentration-dependent effects on the stability of this compound. An acetic acid-sodium acetate (B1210297) buffer, for instance, can display both catalytic and inhibitory actions on the disproportionation of HOI. nih.gov

At lower concentrations, the buffer can catalyze the decomposition process. This is postulated to occur through the formation of an intermediate species, (acetato-O)iodine(I) (CH₃CO₂I), which facilitates the creation of I₂O, a precursor to iodic acid (HOIO) and iodine (I₂). nih.gov

Conversely, at higher buffer concentrations (above 1 M), a significant inhibitory effect is observed. This mitigation of decomposition is attributed to the formation of a stable ion, bis(acetato-O)iodate(I) ((CH₃CO₂)₂I⁻). nih.gov The formation of this more stable complex effectively sequesters the iodine(I) species, slowing down the disproportionation reaction. Other buffer systems, including phosphate and borate, have also been noted to promote reactions involving HOI, indicating their role as active participants rather than inert components in solution. nih.govresearchgate.net

Phosphate buffer, in particular, has been documented to inhibit the oxidation of this compound by other agents. In studies involving the potent oxidant ferrate (FeO₄²⁻), phosphate buffer was found to decrease the rate of HOI oxidation. nih.gov This suggests that phosphate can interact with the reactants or intermediates to slow down specific decomposition pathways.

Table 1: Effect of Various Additives on this compound (HOI) Decomposition

Additive Concentration Dependence Mechanism Primary Outcome on HOI Reference
Acetic Acid-Acetate Buffer Low Concentration Catalysis via CH₃CO₂I intermediate Accelerated Disproportionation nih.gov
Acetic Acid-Acetate Buffer High Concentration (>1 M) Inhibition via stable (CH₃CO₂)₂I⁻ ion formation Mitigated Disproportionation nih.gov
Phosphate Buffer Not Specified Inhibition of oxidation by ferrate Decreased Rate of Oxidation nih.gov
Permanganate (MnO₄⁻) pH Dependent (pH > 8.0) Catalyzed Disproportionation Enhanced Conversion to Iodate (IO₃⁻) nih.gov

| Ferrate (FeO₄²⁻) | pH Dependent | Direct, rapid oxidation | Rapid Conversion to Iodate (IO₃⁻) | nih.gov |

Role of Strong Oxidizing Agents

While seemingly counterintuitive, the addition of strong oxidizing agents can be a method for mitigating the uncontrolled decomposition of HOI and preventing the formation of undesired iodinated organic compounds. By rapidly and efficiently converting HOI to the stable and generally harmless iodate ion (IO₃⁻), these additives control the reaction pathway.

Permanganate (MnO₄⁻): In the presence of permanganate at pH levels above 8.0, the formation of iodoform is significantly inhibited while the formation of iodate is enhanced. nih.gov This is because permanganate mediates a faster disproportionation of HOI to iodate compared to the rates of competing iodination reactions. nih.govresearchgate.net

Ferrate (FeO₄²⁻): Ferrate has been identified as a particularly effective additive for controlling HOI. It oxidizes this compound to iodate at a much faster rate than other common oxidants like ozone or chloramines. nih.gov The reaction is highly pH-dependent, with the rate decreasing as the pH increases. Nonetheless, ferrate's ability to swiftly convert both iodide (I⁻) and the resulting HOI to iodate makes it a promising agent for preventing the formation of toxic iodinated disinfection byproducts in water treatment processes. nih.gov

The research findings underscore that ferrate rapidly oxidizes HOI across a range of pH values relevant to environmental systems, effectively removing the reactive intermediate from the solution. nih.gov

Table 2: pH-Dependent Second-Order Rate Constants (k) for the Oxidation of this compound (HOI) by Ferrate

pH Second-Order Rate Constant (k) [M⁻¹s⁻¹] Reference
5.3 1.6 x 10⁵ nih.gov
6.0 1.1 x 10⁵ nih.gov
7.0 4.2 x 10⁴ nih.gov
8.0 6.9 x 10³ nih.gov
9.0 1.5 x 10³ nih.gov

Advanced Applications and Future Research Directions Involving Hypoiodous Acid

Catalysis in Complex Organic Synthesis

The unique reactivity of hypoiodous acid is being harnessed to develop innovative catalytic systems for the synthesis of complex organic molecules. Researchers are exploring its role in novel catalytic cycles, its application in achieving high selectivity in chemical transformations, and its alignment with the principles of green chemistry.

Development of Novel Catalytic Cycles and Organocatalysis

This compound plays a crucial role as an intermediate and catalyst in various organic reactions. mdpi.comresearchgate.net In organocatalysis, which utilizes small organic molecules as catalysts, this compound and its conjugate base, hypoiodite (B1233010), are pivotal. nih.gov Recent advancements have focused on the in situ generation of hypoiodite from iodide precursors using an oxidant, which then participates in the catalytic cycle. rsc.org

A significant development is the use of chiral ammonium (B1175870) hypoiodite salts to catalyze reactions, enabling the synthesis of specific stereoisomers of a molecule. nih.govresearchgate.net For instance, high-turnover hypoiodite catalysis has been achieved by establishing a reversible equilibrium between the active hypoiodite species and a stable triiodide reservoir in the presence of a base. nih.govresearchgate.net This approach has been successfully applied to the asymmetric synthesis of complex molecules like tocopherols. nih.govresearchgate.net

Mechanistic studies, often employing techniques like Raman spectroscopy, have been instrumental in understanding these catalytic cycles. nih.govacs.org These studies have revealed the in situ generation of this compound as an unstable active species and molecular iodine as a stable dormant species, contributing to the development of high-performance catalytic systems. acs.orgresearchgate.net The catalytic cycle often involves the oxidation of an iodide salt by an oxidant like oxone to generate this compound. rsc.org This reactive species then engages with the substrate, and through a series of steps, the catalyst is regenerated, allowing the cycle to continue. rsc.org

Enantioselective and Regioselective Transformations

A key area of research is the use of this compound in directing the stereochemical outcome of reactions, leading to either enantioselective (favoring one of a pair of mirror-image isomers) or regioselective (favoring reaction at a specific position on a molecule) transformations.

Chiral hypoiodite salt catalysts have been at the forefront of enantioselective oxidative transformations. researchgate.net These catalysts, often based on chiral quaternary ammonium or guanidinium (B1211019) salts, can induce high levels of stereocontrol in various reactions, including carbon-oxygen, carbon-nitrogen, and carbon-carbon bond formations. researchgate.net For example, chiral quaternary ammonium hypoiodite has been used for the enantioselective dearomatization of arenols and the oxidative umpolung of indoles. acs.orgdicp.ac.cn The design of these chiral catalysts is crucial for achieving high enantioselectivity. researchgate.net

This compound-catalyzed reactions have also demonstrated remarkable regioselectivity. A notable example is the anti-Markovnikov geminal addition of methanol (B129727) to vinylarenes. rsc.org In this reaction, the in situ generated this compound directs the addition of two methoxy (B1213986) groups to the terminal carbon of the vinyl group, contrary to the expected Markovnikov addition pattern. rsc.org Mechanistic investigations suggest that this regioselectivity arises from a semipinacol rearrangement of an iodo-functionalized intermediate. rsc.org

The table below summarizes key findings in enantioselective and regioselective transformations involving this compound.

TransformationCatalyst SystemKey FeatureResearch Finding
Enantioselective Oxidative Cyclization Chiral ammonium hypoioditeAsymmetric synthesis of tocopherolsAchieved high chemo- and enantioselectivity with a turnover number of ~200. nih.govresearchgate.net
Enantioselective Dearomatization of Arenols Chiral quaternary ammonium hypoiodite / OxoneHigh-performance catalysisEnabled the oxidation of challenging phenol (B47542) substrates under mild conditions. acs.org
Enantioselective Dearomative Aza-spirocyclization Chiral quaternary ammonium hypoioditeOxidative umpolung of indolesRevealed umpolung reactivity of C3 of indoles via N-iodination. dicp.ac.cn
Regioselective Geminal Dimethoxylation Iodide salt / Oxone (in situ HOI)Anti-Markovnikov addition to vinylarenesMechanistic studies confirmed a semipinacol rearrangement of an iodo intermediate. rsc.org

Green Chemistry Principles in this compound-Mediated Reactions

The use of this compound in catalysis aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Iodine itself is a relatively inexpensive and low-toxicity catalyst. mdpi.com

A key advantage is the ability to use environmentally benign oxidants, such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide, to generate the active this compound species in situ. researchgate.nettaylorandfrancis.com This avoids the need to handle the unstable and potentially hazardous this compound directly. The byproducts of these oxidants are often environmentally benign salts. taylorandfrancis.com

Furthermore, many this compound-mediated reactions can be carried out under mild conditions, such as at room temperature and in aqueous or micellar media, reducing energy consumption and the use of volatile organic solvents. researchgate.net The catalytic nature of these reactions, often requiring only a small amount of the iodine source, also minimizes waste generation. mdpi.com For example, iodine-catalyzed aerobic oxidation of thiols provides a green protocol with good tolerance for various functional groups. mdpi.com The development of recyclable hypervalent iodine reagents further enhances the sustainability of these processes. researchgate.net

Environmental Remediation and Water Treatment Technologies

The presence of iodide in water sources is a growing concern due to the formation of toxic iodinated disinfection byproducts (I-DBPs) during water treatment. nih.govacs.org this compound is a key intermediate in the formation of these byproducts. researcher.lifenih.gov Research in this area focuses on strategies to control the formation of I-DBPs and to optimize oxidation processes for effective iodine management.

Strategies for Mitigation and Control of Iodinated Disinfection Byproducts

I-DBPs are generally more toxic than their chlorinated and brominated counterparts. clemson.edu Their formation is a complex process influenced by various factors, including the concentration of iodide, the type of disinfectant used, and the presence of natural organic matter (NOM). acs.orgnih.gov

Several strategies are being investigated to mitigate the formation of I-DBPs:

Precursor Removal: Removing iodide, the primary precursor, is a cost-effective approach to control I-DBP formation. nih.govacs.org Technologies like ion exchange and granular activated carbon (GAC) adsorption are being explored for this purpose. waterrf.org

Optimization of Disinfection: The choice of disinfectant significantly impacts I-DBP formation. For instance, the probability of forming iodoorganic compounds increases in the order of ozone < chlorine < chloramine. acs.org While chloramination produces fewer regulated trihalomethanes and haloacetic acids, it can favor the formation of more toxic I-DBPs. clemson.edumdpi.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and UV/H₂O₂, can be employed to manage iodine. Pre-ozonation can convert iodide to the less reactive iodate (B108269), thereby mitigating I-DBP formation during subsequent disinfection. mdpi.comresearchgate.net However, the effectiveness of AOPs in completely mineralizing I-DBPs can vary, and high UV doses may be required. nih.gov

Post-disinfection Treatment: Methods like adsorption and biological filtration can be used to remove I-DBPs after they are formed. mdpi.com

Predictive Modeling: Machine learning models are being developed to predict the formation of I-DBPs based on water quality parameters. acs.orgfigshare.com This can help in proactively adjusting treatment processes to minimize their formation. acs.orgfigshare.com

Optimization of Oxidation Processes for Iodine Management

The oxidation of iodide to this compound is a critical step in the formation of I-DBPs. researcher.life The kinetics of this oxidation vary significantly depending on the oxidant used. nih.govacs.org Therefore, optimizing oxidation processes is key to managing iodine in water treatment.

The goal is often to oxidize iodide and this compound to the more stable and less harmful iodate (IO₃⁻). acs.orgtandfonline.com Ozone is effective at oxidizing both this compound and hypoiodite to iodate. acs.org In contrast, monochloramine does not readily oxidize this compound, increasing the likelihood of iodoorganic compound formation. acs.org

The table below presents a comparison of different oxidants and their effectiveness in iodine management.

OxidantReaction with Iodide/Hypoiodous AcidImpact on I-DBP Formation
Ozone (O₃) Rapidly oxidizes iodide to this compound and further to iodate. acs.orgLower probability of I-DBP formation compared to chlorine and chloramine. acs.org
Chlorine (Cl₂) Oxidizes iodide to this compound. Further oxidation to iodate is possible but can be slow. acs.orgIntermediate probability of I-DBP formation. acs.org
Chloramine (NH₂Cl) Oxidizes iodide to this compound but does not readily oxidize it further to iodate. acs.orgHigher probability of I-DBP formation. clemson.edu
Hydrogen Peroxide (H₂O₂) Can reduce this compound, potentially minimizing I-DBP formation in H₂O₂-based AOPs. researcher.lifeCan mitigate I-DBP formation. researcher.life
Potassium Permanganate (B83412) (KMnO₄) Can oxidize iodide.Its effectiveness in reducing I-THM formation has been shown to be limited in some studies. clemson.edu
Chlorine Dioxide (ClO₂) Can oxidize iodide.Has shown promise in reducing iodoform (B1672029) formation at high iodide concentrations. clemson.edu

Recent research also explores novel materials for iodine removal. For example, a heterogeneous Bi₂O₃@MnO₂ interface has been shown to have both adsorption and moderate oxidation capabilities for various iodine species, offering a potential new strategy for iodine removal from drinking water. nih.gov

Interdisciplinary Research Frontiers

This compound (HOI), a reactive iodine species, is increasingly recognized for its significant roles at the interface of chemistry, biology, and environmental science. Its involvement in atmospheric processes with climatic implications and its fundamental role in biological systems present exciting and complex research frontiers. Understanding the nuanced behavior of this compound in different environments is crucial for developing comprehensive models of global climate and for elucidating key biochemical pathways.

Atmospheric Modeling and Climate Impact Studies

This compound is a key intermediate in the atmospheric iodine cycle, with substantial implications for climate. researchgate.netcopernicus.org It is primarily formed in the marine boundary layer (MBL) through the reaction of ozone with iodide ions present in seawater. researchgate.netnih.gov This process is a significant sink for tropospheric ozone. researchgate.net

The heterogeneous recycling of HOI on the surface of marine aerosols is a critical process that influences the lifetime of ozone in the troposphere. acs.org Global model simulations are beginning to quantify the effects of this iodine recycling, showing that it significantly enhances the abundance of gaseous inorganic iodine and increases the production rates of halogen atoms, which in turn reduce oxidant levels. nih.gov

Recent advancements in chemistry-climate models, such as SOCOL-AERv2-I and GEOS-Chem, have incorporated iodine chemistry to better simulate its atmospheric effects. copernicus.orgcopernicus.org These models indicate that iodine chemistry, with HOI as a dominant species, leads to a notable decrease in the global tropospheric ozone burden. copernicus.org The photolysis of HOI is a primary contributor to this ozone loss. copernicus.org

Furthermore, this compound is implicated in the formation of new atmospheric particles, which can grow to become cloud condensation nuclei (CCN). envchemgroup.comkarsa.fi An increase in CCN can lead to brighter and more persistent clouds, thereby influencing the Earth's radiative budget. envchemgroup.com The gas-phase formation mechanism of iodic acid (HIO₃), a key precursor for marine aerosol formation, is thought to involve HOI. karsa.fi The synergistic nucleation of sulfuric acid, iodic acid, and dimethylamine (B145610) has been identified as a potentially significant pathway for particle formation in continental regions as well. pnas.org

The table below summarizes key reactions and findings related to this compound in atmospheric chemistry.

Process Key Reactants Key Products Significance References
Formation in MBLO₃, I⁻HOIMajor sink for tropospheric ozone researchgate.netnih.gov
Heterogeneous RecyclingHOI, Marine AerosolsIBr, IClInfluences ozone lifetime, enhances halogen atom production acs.orgnih.gov
New Particle FormationHOI, I₂, other precursorsIodic Acid (HIO₃), AerosolsImpacts cloud condensation nuclei and climate envchemgroup.comkarsa.fipnas.org
Ozone DepletionHOI (photolysis)I, OHSignificant contributor to tropospheric ozone destruction copernicus.org

Initial research into the self-nucleation potential of this compound suggests that while it can form clusters, these are inherently unstable, making self-nucleation in marine regions unlikely. e3s-conferences.org However, its interaction with other atmospheric compounds like iodic acid remains an active area of investigation. e3s-conferences.org

Elucidation of Biological Iodination Mechanisms

This compound is a central molecule in the biological iodination of organic molecules, a process fundamental to life, particularly in mammals. The biosynthesis of thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃), is a prime example of enzyme-mediated iodination where HOI is a key intermediate. biorxiv.orgtaylorfrancis.commhmedical.com

In the thyroid gland, the enzyme thyroid peroxidase (TPO) utilizes hydrogen peroxide to oxidize iodide ions. biorxiv.org This oxidation generates reactive iodine species, widely considered to be this compound or an enzyme-bound equivalent, which then iodinates specific tyrosine residues on the protein thyroglobulin. biorxiv.orgtaylorfrancis.comsciengine.comcardiff.ac.uk

The table below outlines the key components and outcomes of TPO-mediated iodination.

Enzyme Substrates Reactive Intermediate Product References
Thyroid Peroxidase (TPO)I⁻, H₂O₂This compound (HOI) / [EOI]⁻Iodinated Tyrosine residues on Thyroglobulin biorxiv.orgtaylorfrancis.comsciengine.comcardiff.ac.uknih.gov
Lactoperoxidase (LPO)I⁻, H₂O₂This compound (HOI)Iodinated Tyrosine nih.govnih.gov

While TPO is highly specific for iodide, other peroxidases like lactoperoxidase (LPO), found in milk and saliva, can also catalyze the oxidation of iodide to form this compound, which can then iodinate tyrosine. nih.govnih.gov Studies comparing horseradish peroxidase (HRP) and LPO have shown that LPO is significantly more efficient at catalyzing tyrosine iodination, suggesting a specific binding site for tyrosine near the active site that facilitates the reaction with the generated this compound. nih.gov

There is also evidence for non-enzymatic iodination of tyrosine by this compound. nih.govcdnsciencepub.com Mechanistic studies suggest that HOI is the primary iodinating species in mixtures of iodine and iodide. nih.gov The reaction is thought to proceed via an electrophilic attack of HOI on the tyrosine ring. cdnsciencepub.com

Recent research has also explored the potential for flavin-dependent enzymes to be involved in iodination. However, studies suggest that the observed iodination may be a result of hydrogen peroxide released from the uncoupling reaction of flavin reductases, which then reacts with iodide to form this compound, rather than a direct enzymatic halogenation. sciengine.com

The study of enzymatically controlled iodination extends to environmental contexts as well. For instance, peroxidases can mediate the iodination of humic acids in the terrestrial environment, a process that can be modeled based on the formation of this compound. osti.gov This has implications for the environmental fate and transport of iodine.

Q & A

Q. What are the standard laboratory methods for synthesizing hypoiodous acid (HOI), and what factors influence its stability during synthesis?

HOI is synthesized via iodine (I₂) reactions with alkali hydroxides. A common method involves adding I₂ to cold, dilute sodium hydroxide (NaOH), producing sodium hypoiodite (NaIO), which hydrolyzes to HOI (Equations: 2NaOH + I₂ → NaIO + NaI + H₂O; NaIO + H₂O → NaOH + HOI) . Stability is highly pH-dependent: HOI rapidly disproportionates into iodides (I⁻) and iodates (IO₃⁻) under alkaline conditions (pH > 8) or upon heating. Researchers must use cold, neutral-to-acidic solutions and avoid prolonged storage to minimize decomposition .

Q. How can researchers confirm the presence and purity of HOI in solution given its instability?

Analytical methods include:

  • Iodometric titration : Quantify iodine species (HOI, I₂, I⁻) using sodium thiosulfate .
  • UV-Vis spectroscopy : Monitor absorption peaks at ~260 nm (HOI) and ~350 nm (I₃⁻) to distinguish species .
  • pH monitoring : Track decomposition via pH shifts, as HOI disproportionation releases H⁺ ions . Purity is assessed by comparing observed reaction yields with theoretical values and validating via iodate detection (e.g., barium chloride precipitation) .

Advanced Research Questions

Q. What experimental strategies are recommended to mitigate the rapid disproportionation of HOI in aqueous solutions?

Key strategies include:

  • pH control : Maintain solutions at pH 5–7 using buffer systems (e.g., phosphate buffers) to stabilize HOI .
  • Low-temperature storage : Perform reactions at 0–5°C to slow decomposition kinetics .
  • In situ generation : Use HOI immediately after synthesis, e.g., via iodine oxidation with ozone or electrochemical methods, to avoid storage-related degradation .
  • Additives : Introduce stabilizing agents like surfactants or coordinating ligands (e.g., crown ethers) to reduce iodine aggregation .

Q. How do pH variations affect the biocidal efficacy of HOI, and what analytical methods are used to quantify its active species under different conditions?

HOI exhibits superior bactericidal and virucidal activity at pH 5–7 due to its dominant presence as the protonated form (HOI), which penetrates microbial membranes more effectively than neutral I₂. At pH > 8, HOI decomposes into inactive iodate (IO₃⁻) and iodide (I⁻) . Analytical approaches include:

  • HPLC-UV : Separate and quantify iodine species (HOI, I₂, I⁻) using ion-pair chromatography .
  • Microbial assays : Compare log reduction values (LRVs) of E. coli or Bacillus subtilis under controlled pH to correlate biocidal activity with HOI concentration .

Q. What mechanistic insights explain HOI’s role in the rearrangement of tertiary propargylic alcohols to α-iodoenones?

HOI initiates electrophilic iodination of propargylic alcohols, forming iodirenium intermediates that undergo Wagner-Meerwein rearrangement. Key steps include:

  • Iodine activation : Sodium iodide (NaI) is oxidized in situ to HOI using Oxone® or H₂O₂ .
  • Electrophilic attack : HOI reacts with the alcohol’s triple bond, generating a cyclic iodirenium ion.
  • Rearrangement : Migratory insertion of the α-carbon yields α-iodoenones with >80% regioselectivity . Experimental validation involves NMR tracking of intermediates and DFT calculations to map transition states .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported pKa values and stability constants for HOI?

Literature pKa values for HOI range from 10.5 to 11.0 due to:

  • Measurement techniques : Potentiometric vs. spectroscopic methods yield variations .
  • Temperature and ionic strength : Higher ionic strength (e.g., NaI presence) lowers apparent pKa by stabilizing IO⁻ . To resolve contradictions, standardize conditions (25°C, 0.1 M NaCl) and cross-validate using multiple methods (e.g., UV-Vis and conductometric titrations) .

Experimental Design Considerations

Q. What protocols ensure reproducibility in HOI-dependent organic syntheses?

  • Stoichiometric control : Use 1.1–1.2 equivalents of NaI to avoid excess I₂ formation .
  • Oxygen exclusion : Conduct reactions under nitrogen to prevent HOI oxidation to iodate .
  • Real-time monitoring : Employ inline IR or Raman spectroscopy to track HOI concentration during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.